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molecular formula C8H16N2O3 B8674814 2-Aminomethyl-4-ethoxycarbonylmorpholine

2-Aminomethyl-4-ethoxycarbonylmorpholine

Cat. No. B8674814
M. Wt: 188.22 g/mol
InChI Key: ZQZNIVUZKAVQAL-UHFFFAOYSA-N
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Patent
US04870074

Procedure details

A mixture of N-[(4-ethoxycarbonyl-2-morpholinyl)methyl]phthalimide (10.0 g), 85% hydrazine hydrate (2.9 g), and ethanol (10 ml) is refluxed with stirring for 10 minutes. The reaction mixture is filtered and the filtrate is extracted with chloroform. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. Removal of the solvent under reduced pressure gives the title compound (5.8 g) as an oil.
Name
N-[(4-ethoxycarbonyl-2-morpholinyl)methyl]phthalimide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][O:9][CH:8]([CH2:12][N:13]2C(=O)C3=CC=CC=C3C2=O)[CH2:7]1)=[O:5])[CH3:2].O.NN>C(O)C>[NH2:13][CH2:12][CH:8]1[O:9][CH2:10][CH2:11][N:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:7]1 |f:1.2|

Inputs

Step One
Name
N-[(4-ethoxycarbonyl-2-morpholinyl)methyl]phthalimide
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)N1CC(OCC1)CN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
2.9 g
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with chloroform
WASH
Type
WASH
Details
The organic layer is washed successively with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NCC1CN(CCO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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